molecular formula C8H11F3O4 B12277816 1-Hydroxy-4-(trifluoromethoxy)cyclohexanecarboxylic acid

1-Hydroxy-4-(trifluoromethoxy)cyclohexanecarboxylic acid

Cat. No.: B12277816
M. Wt: 228.17 g/mol
InChI Key: DARDLEGGQMGUEF-UHFFFAOYSA-N
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Description

1-Hydroxy-4-(trifluoromethoxy)cyclohexanecarboxylic acid is a cyclohexanecarboxylic acid derivative featuring a hydroxy group at position 1 and a trifluoromethoxy (-OCF₃) substituent at position 3. This compound combines the steric and electronic effects of both substituents, making it a unique candidate for pharmaceutical and chemical synthesis applications. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the hydroxy group contributes to hydrogen bonding and solubility .

Properties

Molecular Formula

C8H11F3O4

Molecular Weight

228.17 g/mol

IUPAC Name

1-hydroxy-4-(trifluoromethoxy)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C8H11F3O4/c9-8(10,11)15-5-1-3-7(14,4-2-5)6(12)13/h5,14H,1-4H2,(H,12,13)

InChI Key

DARDLEGGQMGUEF-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1OC(F)(F)F)(C(=O)O)O

Origin of Product

United States

Preparation Methods

One common method is the trifluoromethoxylation reaction, which has been facilitated by the development of new reagents that make the process more accessible . The reaction conditions often involve the use of specific catalysts and solvents to achieve the desired product.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production. The use of advanced techniques and equipment ensures the efficient and cost-effective synthesis of the compound.

Chemical Reactions Analysis

1-Hydroxy-4-(trifluoromethoxy)cyclohexanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols or other derivatives.

    Substitution: The trifluoromethoxy group can participate in substitution reactions, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Hydroxy-4-(trifluoromethoxy)cyclohexanecarboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethoxy groups.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Hydroxy-4-(trifluoromethoxy)cyclohexanecarboxylic acid involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, the trifluoromethoxy group can participate in hydrophobic interactions, and the carboxylic acid group can engage in ionic interactions. These interactions influence the compound’s behavior and effects in different environments.

Comparison with Similar Compounds

Substituent Effects: Trifluoromethoxy vs. Trifluoromethyl

  • 4-(Trifluoromethyl)cyclohexanecarboxylic Acid (CAS 95233-30-0) :
    • The trifluoromethyl (-CF₃) group lacks the oxygen atom present in the trifluoromethoxy group, reducing polarity. This difference decreases water solubility compared to the target compound.
    • pKa : The electron-withdrawing -CF₃ group lowers the carboxylic acid’s pKa (~3.5–4.0), similar to the -OCF₃ group. However, the -OCF₃ group’s resonance effects may further stabilize the deprotonated form .

Positional Isomers and Stereochemistry

  • cis-4-Hydroxycyclohexane-1-carboxylic Acid :

    • The hydroxy group at position 4 (vs. position 1 in the target compound) alters hydrogen-bonding patterns.
    • pKa : Reported pKa values for cis-4-hydroxy derivatives are ~4.815, while trans isomers are ~4.836 . The target compound’s pKa is expected to be lower due to the -OCF₃ group’s electron-withdrawing effects.
  • trans-4-(Trifluoromethoxy)cyclohexane-1-carboxylic Acid :

    • Stereochemistry at position 4 affects ring conformation. The trans configuration may reduce steric hindrance between substituents, enhancing reactivity in coupling reactions .

Halogenated Analogs

  • 4-(4-Chlorophenyl)cyclohexanecarboxylic Acid (CAS 49708-81-8) :

    • The chlorophenyl group increases hydrophobicity but lacks the strong electron-withdrawing effects of -OCF₃.
    • Melting Point : 252–254°C, higher than the target compound (predicted <200°C due to -OCF₃’s bulky nature) .
  • 4,4-Difluorocyclohexanecarboxylic Acid (CAS 122665-97-8) :

    • Dual fluorine atoms at position 4 increase acidity (pKa ~2.5–3.0) but reduce steric bulk compared to -OCF₃. This compound is widely used in drug synthesis for its metabolic stability .

Table 1: Key Properties of Selected Compounds

Compound Name Substituents pKa (Predicted) Melting Point (°C) Key Applications
1-Hydroxy-4-(trifluoromethoxy)cyclohexane-1-carboxylic acid 1-OH, 4-OCF₃ ~3.2–3.8 Not reported Pharmaceutical intermediates
4-(Trifluoromethyl)cyclohexanecarboxylic acid 4-CF₃ ~3.5–4.0 Not reported Agrochemicals, polymers
cis-4-Hydroxycyclohexane-1-carboxylic acid 4-OH (cis) 4.815 Not reported Organic synthesis
4-(4-Chlorophenyl)cyclohexanecarboxylic acid 4-(4-Cl-C₆H₄) N/A 252–254 Antiviral drug intermediates

Biological Activity

1-Hydroxy-4-(trifluoromethoxy)cyclohexanecarboxylic acid is a fluorinated organic compound characterized by the presence of a hydroxyl group, a trifluoromethoxy group, and a carboxylic acid functional group attached to a cyclohexane ring. Its unique structural features contribute to its distinct chemical reactivity and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C8H11F3O3
  • Molecular Weight : 212.17 g/mol
  • IUPAC Name : 1-hydroxy-4-(trifluoromethoxy)cyclohexane-1-carboxylic acid

Structural Characteristics

The compound's structure includes:

  • A hydroxyl group (-OH), which can form hydrogen bonds.
  • A trifluoromethoxy group (-O-CF3), enhancing lipophilicity and potentially increasing binding affinity to biological targets.
  • A carboxylic acid group (-COOH), which can participate in various biochemical interactions.

1-Hydroxy-4-(trifluoromethoxy)cyclohexanecarboxylic acid interacts with various biological molecules, influencing enzyme activity and receptor binding. The trifluoromethoxy group may enhance the compound's binding affinity to specific enzymes or receptors, leading to modulation of biological pathways.

Interaction with Enzymes

Research indicates that fluorinated compounds can exhibit altered interactions with enzymes, potentially leading to enhanced or modified biological responses. These interactions are crucial for understanding the compound's role in medicinal chemistry and its potential therapeutic benefits.

Biological Activities

The biological activities of 1-hydroxy-4-(trifluoromethoxy)cyclohexanecarboxylic acid have been explored in various studies, focusing on its potential therapeutic applications:

Anticancer Activity

Preliminary studies suggest that compounds with similar structural motifs exhibit cytotoxic effects against cancer cell lines. The mechanism often involves apoptosis induction and cell cycle alteration. For instance, related compounds have shown IC50 values ranging from 2.5 to 18.7 µg/mL against various cancer cell lines, indicating potential anticancer properties .

Anti-inflammatory Potential

The presence of the carboxylic acid and hydroxyl groups suggests that this compound may possess anti-inflammatory properties. Similar compounds have demonstrated inhibition of cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways .

Research Findings and Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of 1-hydroxy-4-(trifluoromethoxy)cyclohexanecarboxylic acid:

StudyCompoundBiological ActivityIC50 Values
Alkyl Hydroxyl CinnamatesAnticancer3.0 µM (RPMI 8226 cells)
Trifluoromethyl CompoundsEnzyme InhibitionVaries by target
PhenylpropanoidsMulti-target ActivityNot specified

Case Study: Enzyme Inhibition

In one study, fluorinated compounds were assessed for their ability to inhibit specific enzymes involved in metabolic pathways. The findings indicated that these compounds could significantly alter enzyme kinetics, suggesting a mechanism for their biological activity.

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